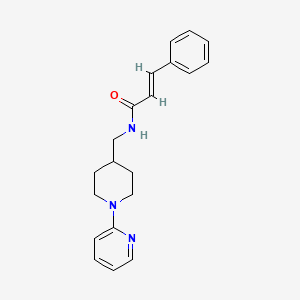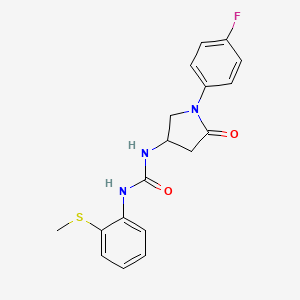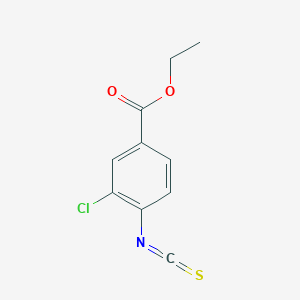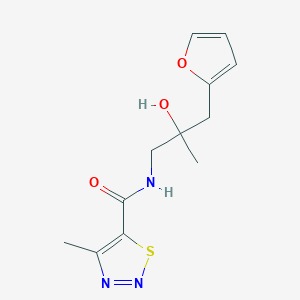![molecular formula C24H31N3O3S B2511707 (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol CAS No. 1170688-80-8](/img/structure/B2511707.png)
(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
BenchChem offers high-quality (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol can be synthesized through various chemical processes. For instance, Francisco et al. (1983) described the synthesis of related steroidal nitro-amines by nitrosation of corresponding oximes and subsequent reduction (Francisco et al., 1983). Similarly, Janjić et al. (2011) developed a four-step synthesis for histamine analogs and other compounds, starting from 2-nitroacetophenone, which could be relevant to the synthesis of similar complex molecules (Janjić et al., 2011).
Chemical Reactions and Transformations : Compounds with structures similar to (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol demonstrate interesting chemical behaviors. Wu et al. (1999) showed that nitrothiophene activates neighboring alkynes in Michael addition reactions to produce chromophores, indicating potential for diverse chemical transformations (Wu et al., 1999).
Biological Properties and Applications
Antibacterial and Antifungal Properties : Al-Wahaibi et al. (2020) synthesized derivatives of N′-heteroarylidene-1-carbohydrazide, similar in structure to the compound , and found them to have potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also displayed weak or moderate antifungal activity against Candida albicans, suggesting potential applications in developing new antibacterial and antifungal agents (Al-Wahaibi et al., 2020).
Potential in Cancer Research : Brito et al. (2022) researched 21E-arylidene-4-azapregn-5-ene steroids, which share structural similarities with (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol. They found that these compounds had significant antiproliferative activity in various cell lines, indicating potential as anticancer agents (Brito et al., 2022).
Propriétés
IUPAC Name |
(17E)-10,13-dimethyl-17-[(E)-(5-nitrothiophen-2-yl)methylidenehydrazinylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-23-11-9-16(28)13-15(23)3-5-18-19-6-7-21(24(19,2)12-10-20(18)23)26-25-14-17-4-8-22(31-17)27(29)30/h3-4,8,14,16,18-20,28H,5-7,9-13H2,1-2H3/b25-14+,26-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIBDWKIPCPQA-ATXWFHBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=CC=C(S4)[N+](=O)[O-])CC=C5C3(CCC(C5)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=C(S4)[N+](=O)[O-])CC=C5C3(CCC(C5)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511624.png)
![5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2511625.png)
![N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)


![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2511633.png)

![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)

![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)